Methyl 5-nitro-1H-indole-2-carboxylate
Overview
Description
Methyl 5-nitro-1H-indole-2-carboxylate is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid .
Synthesis Analysis
The synthesis of Methyl 5-nitro-1H-indole-2-carboxylate involves several processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Molecular Structure Analysis
The molecular structure of Methyl 5-nitro-1H-indole-2-carboxylate is represented by the empirical formula C10H9NO2 . The SMILES string representation isCOC(=O)c1ccc2[nH]ccc2c1
. Chemical Reactions Analysis
Methyl 5-nitro-1H-indole-2-carboxylate can be used as a reactant in several chemical reactions. These include the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl 5-nitro-1H-indole-2-carboxylate has a molecular weight of 175.18 . It has a melting point of 126-128 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 5-nitro-1H-indole-2-carboxylate and its derivatives are primarily involved in synthetic chemistry applications. For example, it's used in the synthesis of 4H-furo[3,2-b]indole derivatives, which are prepared from deoxygenation and thermolysis processes (Tanaka, Yakushijin, & Yoshina, 1979). Similarly, Lavrenov et al. (2002) describe its synthesis by nitration of Indoline-2-carboxylic acid followed by dehydrogenation, showcasing its versatility in chemical transformations (Lavrenov, Lakatosh, Lysenkova, Korolev, & Preobrazhenskaya, 2002).
Materials Science and Corrosion Inhibition
In materials science, derivatives of Methyl 5-nitro-1H-indole-2-carboxylate have been studied for their potential as corrosion inhibitors. Ahmed (2018) synthesized new 5-Nitro isatin derivatives and explored their efficacy in protecting carbon steel in sea water, highlighting its industrial applications (Ahmed, 2018).
Crystallography and Structural Studies
The compound and its derivatives also find use in crystallography and structural studies. Errossafi et al. (2015) analyzed the crystal structure of a related compound, contributing to our understanding of molecular configurations in this class of chemicals (Errossafi, El Kihel, Guesmi, Saadi, & El Ammari, 2015).
Antimicrobial and Anticancer Research
There's ongoing research into the biomedical applications of Methyl 5-nitro-1H-indole-2-carboxylate derivatives. Sharma et al. (2012) synthesized a series of related compounds and evaluated their antimicrobial and anticancer potential, indicating the potential for drug development in these areas (Sharma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2012).
Spectroscopy and Computational Studies
Methyl 5-nitro-1H-indole-2-carboxylate is also used in spectroscopic and computational studies. Almutairi et al. (2017) conducted spectroscopic profiling of a derivative, providing insights into its electronic nature and reactivity, which is essential for understanding its chemical behavior (Almutairi, Xavier, Sathish, Ghabbour, Sebastian, Periandy, Al-Wabli, & Attia, 2017).
Safety And Hazards
Methyl 5-nitro-1H-indole-2-carboxylate is classified under GHS07. It has hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .
properties
IUPAC Name |
methyl 5-nitro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)9-5-6-4-7(12(14)15)2-3-8(6)11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVWKVAXNDAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476195 | |
Record name | METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitro-1H-indole-2-carboxylate | |
CAS RN |
157649-56-4 | |
Record name | METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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